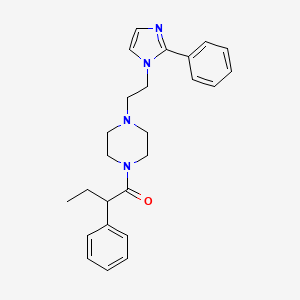

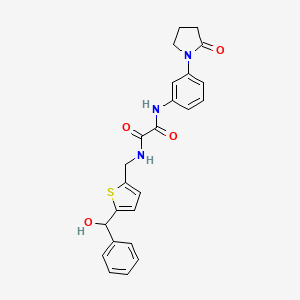

![molecular formula C21H21N5O3S B2955243 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1014090-33-5](/img/structure/B2955243.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR, 13C-NMR, and IR . The chemical shift of the ring proton and the calculated π-electron density can provide information about the potential sites for electrophilic and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as 1H-NMR, 13C-NMR, and IR . The chemical shift of the ring proton and the calculated π-electron density can provide information about the potential sites for electrophilic and nucleophilic substitution .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. They are known to act against a broad spectrum of bacterial and fungal strains . The unique structure of the compound allows it to interact with microbial enzymes or receptors, disrupting their normal function and leading to the death of the pathogen.

Antitumor and Cytotoxic Activity

Compounds with a thiazole moiety have shown promising results in the fight against cancer. They can inhibit the proliferation of cancer cells by interfering with cell division and inducing apoptosis . This compound’s specific interactions with cellular targets make it a potential candidate for antitumor drug development.

Neuroprotective Applications

The neuroprotective potential of thiazole compounds is another area of interest. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or protecting neural tissue from oxidative stress . This compound’s ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.

Anti-inflammatory and Analgesic Effects

Thiazole derivatives are also known for their anti-inflammatory and analgesic effects. They can reduce inflammation and alleviate pain by inhibiting the synthesis of pro-inflammatory cytokines or by acting on central nervous system receptors . This makes the compound valuable for developing new anti-inflammatory drugs.

Antiviral Properties

The structural complexity of thiazole derivatives gives them the ability to bind to viral proteins, potentially inhibiting viral replication. This compound could be explored for its efficacy against various viruses, contributing to the development of new antiviral therapies .

Agricultural Applications

In agriculture, thiazole derivatives can be used as fungicides or insecticides. Their ability to disrupt the life cycle of pests and pathogens can protect crops and improve yield . The compound’s specific activity against certain strains makes it a candidate for targeted agricultural applications.

Chemical Research and Synthesis

This compound can serve as a building block in chemical synthesis, providing a pathway to create complex molecules with diverse biological activities. Its reactivity and stability under various conditions make it a valuable tool in medicinal chemistry research .

Diagnostic Applications

Due to its unique fluorescence properties, this compound could be utilized in diagnostic assays. It can be used as a marker or probe in imaging techniques to visualize biological processes or detect diseases .

Mechanism of Action

Future Directions

Thiazoles, which are a class of compounds that include “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide”, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Therefore, future research could focus on exploring these activities further and developing new compounds with improved efficacy and safety profiles.

properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c1-13-11-15(24-25(13)2)20(27)26(12-14-7-5-6-10-22-14)21-23-18-16(28-3)8-9-17(29-4)19(18)30-21/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSAQEOISZJEOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2955161.png)

![1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2955162.png)

![5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2955173.png)

![3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one](/img/structure/B2955179.png)